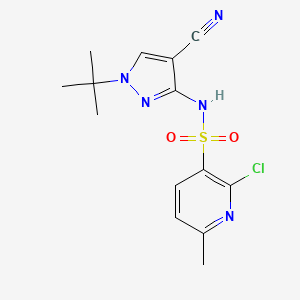
N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a pyrazole-based sulfonamide derivative that exhibits promising pharmacological properties, making it an attractive candidate for drug discovery.
Mécanisme D'action
The mechanism of action of N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide involves the inhibition of the target enzymes by binding to their active sites. The compound forms strong hydrogen bonds and hydrophobic interactions with the amino acid residues in the enzyme's active site, leading to the disruption of its catalytic activity.
Effets Biochimiques Et Physiologiques
N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide has been shown to exhibit several biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. Additionally, it has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it an attractive candidate for drug discovery and development. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide. One of the main areas of focus is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to investigate its pharmacokinetic and pharmacodynamic properties, as well as its potential toxicity and side effects. Moreover, the development of new synthetic methods for the preparation of this compound may also be explored to improve its yield and purity.
Méthodes De Synthèse
The synthesis of N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide involves the reaction between 2-chloro-6-methylpyridine-3-sulfonyl chloride and N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl) amine in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product.
Applications De Recherche Scientifique
N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide has been extensively studied for its potential applications in the development of new drugs. It has been found to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase, tyrosine kinase, and cyclooxygenase-2. These enzymes play crucial roles in various physiological processes, and their dysregulation has been linked to several diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(1-tert-butyl-4-cyanopyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2S/c1-9-5-6-11(12(15)17-9)23(21,22)19-13-10(7-16)8-20(18-13)14(2,3)4/h5-6,8H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWKZMROEFALIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)NC2=NN(C=C2C#N)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-tert-butyl-4-cyano-1H-pyrazol-3-yl)-2-chloro-6-methylpyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

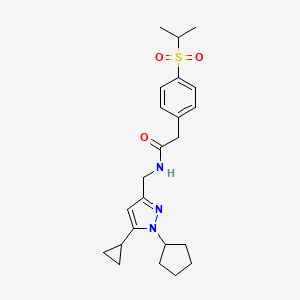
![Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate](/img/structure/B2926103.png)
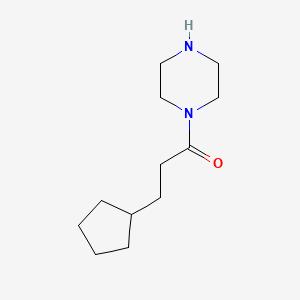
![7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2926108.png)
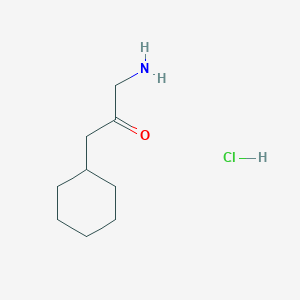
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2926112.png)
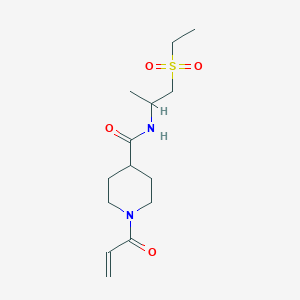
![N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926115.png)
![1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2926117.png)
![ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2926118.png)

![3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926120.png)
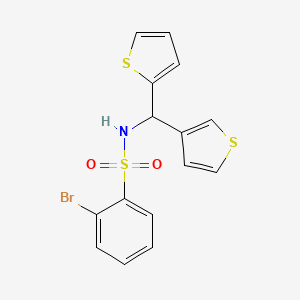
![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2926122.png)